molecular formula C7H13NO2 B8652434 2-Pentenoic acid, 3-amino-4-methyl-, methyl ester

2-Pentenoic acid, 3-amino-4-methyl-, methyl ester

Cat. No. B8652434
M. Wt: 143.18 g/mol
InChI Key: QBZUNIPJVKAQQC-UHFFFAOYSA-N
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Patent
US09029540B2

Procedure details

A 2 L jacketed reactor is charged ammonium acetate (668 g, 8.67 mol) and the reactor is flushed with argon. Then 4-methyl-3-oxopentanoate (500 g, 3.47 mols) is charged followed by methanol (1.0 L). The mixture is agitated at 55° C. for 5 h and concentrated in vacuo to about 1 L and then cooled to about 20° C. A solution of iPrAc (1.5 L) is added and the organic phase is washed with water (2×1.0 L). The organic phase is concentrated to provide methyl 3-amino-4-methylpent-2-enoate (Int-2) as yellow oil (560 g, 68 wt %) in 76% yield, which is used directly in next step.
Quantity
668 g
Type
reactant
Reaction Step One
Quantity
500 g
Type
reactant
Reaction Step Two
Quantity
1 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O-])(=O)C.[NH4+:5].[CH3:6][CH:7]([CH3:14])[C:8](=O)[CH2:9][C:10]([O-:12])=[O:11]>CO>[NH2:5][C:8]([CH:7]([CH3:14])[CH3:6])=[CH:9][C:10]([O:12][CH3:1])=[O:11] |f:0.1|

Inputs

Step One
Name
Quantity
668 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Step Two
Name
Quantity
500 g
Type
reactant
Smiles
CC(C(CC(=O)[O-])=O)C
Step Three
Name
Quantity
1 L
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Stirring
Type
CUSTOM
Details
The mixture is agitated at 55° C. for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reactor is flushed with argon
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to about 1 L
TEMPERATURE
Type
TEMPERATURE
Details
cooled to about 20° C
ADDITION
Type
ADDITION
Details
A solution of iPrAc (1.5 L) is added
WASH
Type
WASH
Details
the organic phase is washed with water (2×1.0 L)
CONCENTRATION
Type
CONCENTRATION
Details
The organic phase is concentrated

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
NC(=CC(=O)OC)C(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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